
Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C20H22F3N5O3 and its molecular weight is 437.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzyl group , a piperazine ring , and a trifluoromethyl-substituted pyrimidine , which contribute to its biological activity. The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance lipophilicity and molecular interactions, potentially leading to increased potency against various biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in key physiological processes:
- Monoacylglycerol Lipase (MAGL) Inhibition : The compound has been shown to inhibit MAGL, an enzyme that degrades endocannabinoids like 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which has neuroprotective and anti-inflammatory properties. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced MAGL inhibitory activity, with IC50 values in the low nanomolar range (e.g., 2.5 nM) for optimized derivatives .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition : Research indicates that derivatives of similar structures show moderate inhibition of AChE and BuChE, with IC50 values ranging from 27.04 to 106.75 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Selective MAO Inhibition : Some studies have reported that related compounds exhibit selective inhibition of monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Activity | Mechanism | IC50 Values |
---|---|---|
MAGL Inhibition | Increases 2-AG levels | 2.5 nM |
AChE Inhibition | Modulates cholinergic signaling | 27.04 - 106.75 µM |
BuChE Inhibition | Similar to AChE inhibition | 58.01 - 277.48 µM |
MAO-A/B Inhibition | Affects neurotransmitter metabolism | Not specified |
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of MAGL inhibitors, benzyl carbamate derivatives demonstrated significant reductions in neuroinflammation markers in animal models. These findings suggest potential therapeutic applications for neurodegenerative conditions .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of related compounds, showing moderate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated that the presence of the trifluoromethyl group enhances antibacterial efficacy .
科学研究应用
Synthesis and Structural Insights
The synthesis of benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions that integrate piperazine and pyrimidine moieties. Research indicates that derivatives of piperazine are commonly utilized in drug design due to their versatile biological activities and favorable pharmacokinetic properties .
Key Synthetic Approaches
- Piperazine Derivatives : The incorporation of piperazine into drug structures enhances binding affinity to various biological targets, including enzymes and receptors .
- Pyrimidine Moieties : Pyrimidine derivatives have been linked to anti-cancer properties and are involved in the inhibition of specific enzymes critical for cellular metabolism .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives bearing pyrimidine and piperazine moieties have shown significant activity against various cancer cell lines, including lung adenocarcinoma and glioma .
Case Study: Anticancer Activity
In a study focused on novel benzimidazole derivatives, compounds with similar structural features exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in pain modulation and anxiety disorders. Modulating this enzyme could lead to novel treatments for these conditions .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. SAR studies have revealed that modifications in the piperazine and pyrimidine components significantly affect biological activity.
Key Findings from SAR Studies
- Substituent Variations : The introduction of different substituents on the pyrimidine ring can enhance potency against specific targets, such as NAPE-PLD inhibitors .
- Binding Affinity : Variations in the piperazine moiety influence the binding affinity to target proteins, with certain configurations yielding higher selectivity and potency .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology. Its modulatory effects on neurotransmitter systems suggest applications in treating neurological disorders.
Potential Therapeutic Areas
- Cancer Treatment : As a candidate for anticancer therapy, ongoing research aims to elucidate its mechanisms of action and optimize its efficacy.
- Pain Management : By inhibiting FAAH, this compound may provide relief for chronic pain conditions, making it a candidate for further clinical trials .
- Anxiolytic Effects : The modulation of endocannabinoid signaling through FAAH inhibition presents opportunities for developing new anxiolytic medications .
化学反应分析
Table 1: Key Reactions for Pyrimidine-Piperazine Formation
Step | Reaction Type | Conditions | Yield | Source |
---|---|---|---|---|
1 | SNAr of 4-chloropyrimidine | Piperazine, DIPEA, DMF, 80°C, 12 hr | 75% | |
2 | Microwave coupling | Piperazine, PPh₃, Pd(OAc)₂, 120°C, 1 hr | 82% |
Key Findings :
- The trifluoromethyl group enhances electrophilicity at the pyrimidine’s C4 position, facilitating SNAr with piperazine .
- Microwave irradiation reduces reaction time and improves yield compared to conventional heating .
Carbamate Formation and Functionalization
The carbamate group is introduced via benzyl chloroformate coupling (Scheme 1), leveraging the nucleophilicity of the secondary amine in the ethyl spacer.
Scheme 1: Carbamate Installation
- Reaction : Ethylenediamine derivative + Benzyl chloroformate.
- Conditions : THF, 0°C→RT, 6 hr.
- Yield : 68% (isolated) .
Mechanistic Insight :
- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by deprotonation to form the carbamate .
- Steric hindrance from the ethyl spacer reduces side reactions (e.g., N-alkylation) .
Stability and Hydrolysis Studies
The carbamate group undergoes base-catalyzed hydrolysis , while the trifluoromethylpyrimidine remains stable under acidic conditions (Table 2).
Table 2: Stability Profile
Condition | Observation | Source |
---|---|---|
1M NaOH, 25°C, 24 hr | Complete carbamate hydrolysis | |
1M HCl, 25°C, 24 hr | Pyrimidine ring intact; no degradation |
Implications :
- Carbamate cleavage under basic conditions enables selective deprotection for further functionalization .
- Acid stability allows compatibility with downstream reactions requiring protonation (e.g., salt formation) .
Piperazine Modifications
- Methylation : Treatment with methyl iodide in THF/K₂CO₃ yields N-methylpiperazine derivatives (85% yield) .
- Acylation : Reaction with acetyl chloride introduces acetyl groups at the piperazine nitrogen (72% yield) .
Pyrimidine Functionalization
- Halogenation : Bromination at C5 using PBr₃ yields bromopyrimidine intermediates for cross-coupling .
- Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids introduces aromatic substituents (Table 3) .
Table 3: Suzuki Coupling of Bromopyrimidine Intermediate
Boronic Acid | Catalyst System | Yield | Source |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 78% | |
4-Cyanophenylboronic | PdCl₂(dppf), CsF, DMF | 65% |
Pharmacological Relevance
While beyond the scope of chemical reactions, the compound’s piperazine-pyrimidine scaffold is noted in kinase inhibition and PROTAC development . Its trifluoromethyl group enhances metabolic stability and binding affinity .
属性
IUPAC Name |
benzyl N-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O3/c1-14-25-16(20(21,22)23)11-17(26-14)27-7-9-28(10-8-27)18(29)12-24-19(30)31-13-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYGIGZZKUXEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。